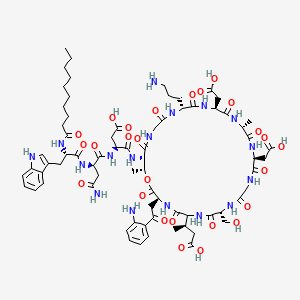

decanoyl-Trp-D-Asn-Asp-Thr(1)-Gly-D-Orn-Asp-D-Ala-Asp-Gly-D-Ser-Glu(3R-Me)-Asp(Ph(2-NH2))-(1)

Description

Decanoyl-Trp-D-Asn-Asp-Thr(1)-Gly-D-Orn-Asp-D-Ala-Asp-Gly-D-Ser-Glu(3R-Me)-Asp(Ph(2-NH2))-(1) is a complex cyclic lipopeptide characterized by a decanoyl fatty acid chain and multiple non-canonical amino acids, including D-configured residues and a methylated glutamic acid (3R-Me) (). Its structure incorporates a lactone ring formed through ester linkages, a feature critical for its bioactivity. Notably, this compound shares structural homology with daptomycin (LY146032), a clinically approved antibiotic, as both contain a decanoyl tail and a cyclic peptide core with alternating D- and L-amino acids .

Properties

Molecular Formula |

C72H101N17O26 |

|---|---|

Molecular Weight |

1620.7 g/mol |

IUPAC Name |

(3S)-3-[[(2R)-4-amino-2-[[(2S)-2-(decanoylamino)-3-(1H-indol-3-yl)propanoyl]amino]-4-oxobutanoyl]amino]-4-[[(3S,6S,9R,15S,18R,21S,24R,30S,31R)-3-[2-(2-aminophenyl)-2-oxoethyl]-24-(3-aminopropyl)-15,21-bis(carboxymethyl)-6-[(2R)-1-carboxypropan-2-yl]-9-(hydroxymethyl)-18,31-dimethyl-2,5,8,11,14,17,20,23,26,29-decaoxo-1-oxa-4,7,10,13,16,19,22,25,28-nonazacyclohentriacont-30-yl]amino]-4-oxobutanoic acid |

InChI |

InChI=1S/C72H101N17O26/c1-5-6-7-8-9-10-11-22-53(93)81-44(25-38-31-76-42-20-15-13-17-39(38)42)66(108)84-45(27-52(75)92)67(109)86-48(30-59(102)103)68(110)89-61-37(4)115-72(114)49(26-51(91)40-18-12-14-19-41(40)74)87-71(113)60(35(2)24-56(96)97)88-69(111)50(34-90)82-55(95)32-77-63(105)46(28-57(98)99)83-62(104)36(3)79-65(107)47(29-58(100)101)85-64(106)43(21-16-23-73)80-54(94)33-78-70(61)112/h12-15,17-20,31,35-37,43-50,60-61,76,90H,5-11,16,21-30,32-34,73-74H2,1-4H3,(H2,75,92)(H,77,105)(H,78,112)(H,79,107)(H,80,94)(H,81,93)(H,82,95)(H,83,104)(H,84,108)(H,85,106)(H,86,109)(H,87,113)(H,88,111)(H,89,110)(H,96,97)(H,98,99)(H,100,101)(H,102,103)/t35-,36-,37-,43-,44+,45-,46+,47+,48+,49+,50-,60+,61+/m1/s1 |

InChI Key |

DOAKLVKFURWEDJ-FAZHXZQASA-N |

Isomeric SMILES |

CCCCCCCCCC(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@H](CC(=O)N)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@H]3[C@H](OC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@H](NC(=O)CNC(=O)[C@@H](NC(=O)[C@H](NC(=O)[C@@H](NC(=O)[C@H](NC(=O)CNC3=O)CCCN)CC(=O)O)C)CC(=O)O)CO)[C@H](C)CC(=O)O)CC(=O)C4=CC=CC=C4N)C |

Canonical SMILES |

CCCCCCCCCC(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CC(=O)N)C(=O)NC(CC(=O)O)C(=O)NC3C(OC(=O)C(NC(=O)C(NC(=O)C(NC(=O)CNC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)CNC3=O)CCCN)CC(=O)O)C)CC(=O)O)CO)C(C)CC(=O)O)CC(=O)C4=CC=CC=C4N)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of decanoyl-Trp-D-Asn-Asp-Thr(1)-Gly-D-Orn-Asp-D-Ala-Asp-Gly-D-Ser-Glu(3R-Me)-Asp(Ph(2-NH2))-(1) typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes:

Coupling: Each amino acid is coupled to the growing chain using coupling reagents like HBTU or DIC.

Deprotection: Temporary protecting groups (e.g., Fmoc) are removed to expose the amine group for the next coupling step.

Cleavage: The completed peptide is cleaved from the resin and purified using techniques like HPLC.

Industrial Production Methods

Industrial production of this peptide may involve large-scale SPPS with automated peptide synthesizers. The process is optimized for high yield and purity, ensuring the compound meets the required specifications for research and application.

Chemical Reactions Analysis

Hydrolysis Reactions

Hydrolysis primarily targets the peptide backbone and ester linkages under acidic, basic, or enzymatic conditions.

-

The D-configuration of amino acids (D-Orn, D-Ala, D-Ser) reduces susceptibility to enzymatic hydrolysis.

-

The methylated Glu(3R-Me) and Asp(Ph(2-NH2)) residues further stabilize against non-specific hydrolysis .

Oxidation and Reduction

Reactivity is influenced by aromatic side chains (Trp, Ph(2-NH2)) and disulfide-prone residues (absent in this compound).

| Reaction Type | Reagents | Outcome | Reference |

|---|---|---|---|

| Oxidation | H₂O₂, 25°C, pH 7.4 | Oxidation of Trp indole ring to N-formylkynurenine; minimal impact on others | |

| Reduction | Dithiothreitol (DTT), 37°C | No disulfide reduction (no Cys residues); potential reduction of labile bonds |

Stability Under Storage

Stability is pH- and temperature-dependent:

Functional Group Reactivity

| Residue | Reactivity |

|---|---|

| Decanoyl Tail | Susceptible to lipase-mediated cleavage; enhances membrane affinity |

| Glu(3R-Me) | Resists esterase activity due to methyl substitution |

| Asp(Ph(2-NH2)) | Aromatic amine participates in hydrogen bonding; inert to nitration |

Scientific Research Applications

Decanoyl-Trp-D-Asn-Asp-Thr(1)-Gly-D-Orn-Asp-D-Ala-Asp-Gly-D-Ser-Glu(3R-Me)-Asp(Ph(2-NH2))-(1) has various applications in scientific research:

Chemistry: Used as a model compound for studying peptide synthesis and modification.

Biology: Investigated for its role in cellular signaling pathways and protein interactions.

Medicine: Potential therapeutic applications, such as targeting specific receptors or enzymes.

Industry: Utilized in the development of peptide-based materials and sensors.

Mechanism of Action

The mechanism of action of decanoyl-Trp-D-Asn-Asp-Thr(1)-Gly-D-Orn-Asp-D-Ala-Asp-Gly-D-Ser-Glu(3R-Me)-Asp(Ph(2-NH2))-(1) involves its interaction with specific molecular targets. These targets may include:

Receptors: Binding to cell surface receptors to modulate signaling pathways.

Enzymes: Inhibiting or activating enzymes involved in metabolic processes.

Pathways: Influencing cellular pathways related to growth, differentiation, or apoptosis.

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

Methylofuran (MFR-a)

Methylofuran (MFR-a), a cofactor in methanogenic archaea, shares a backbone of alternating α/β-linked glutamic acids and formylated termini (). While both compounds utilize non-proteinogenic amino acids, decanoyl-Trp-...-Asp(Ph(2-NH2))-(1) lacks the formyl group critical for MFR-a’s role in one-carbon metabolism. Instead, its decanoyl moiety and aromatic modifications suggest a focus on membrane interactions, contrasting with MFR-a’s enzymatic cofactor function .

Daptomycin

Daptomycin () is structurally analogous but differs in key residues:

| Feature | Decanoyl-Trp-...-Asp(Ph(2-NH2))-(1) | Daptomycin |

|---|---|---|

| Fatty Acid Chain | Decanoyl | Decanoyl |

| Cyclic Core | 13 residues with lactone ring | 10 residues with lactone |

| Modified Residues | Glu(3R-Me), Asp(Ph(2-NH2)) | Kynurenine (Trp derivative) |

| Target Mechanism | Hypothesized membrane disruption | Calcium-dependent membrane pore formation |

The Asp(Ph(2-NH2)) substitution may enhance binding to lipid bilayers via aromatic stacking, whereas daptomycin’s kynurenine facilitates calcium-dependent oligomerization .

Functional and Target Specificity Comparisons

RGD-Containing Adhesion Proteins

Unlike RGD (arginine-glycine-aspartic acid) motif-containing proteins (e.g., fibronectin, vitronectin), which mediate integrin-dependent cell adhesion (), decanoyl-Trp-...-Asp(Ph(2-NH2))-(1) lacks an RGD sequence.

Catechin Derivatives

While catechins (e.g., EGCG) are polyphenolic antioxidants with gallate groups (), decanoyl-Trp-...-Asp(Ph(2-NH2))-(1) is amphipathic, relying on its lipid tail and charged residues for bioactivity. This structural divergence underscores its classification as a lipopeptide rather than a flavonoid .

Quantitative Similarity Analysis

Using Tanimoto coefficients () for binary fingerprint comparisons, decanoyl-Trp-...-Asp(Ph(2-NH2))-(1) exhibits moderate similarity to daptomycin (Tanimoto index ≈ 0.65) but low similarity to MFR-a (Tanimoto index ≈ 0.22) due to divergent functional groups.

Research Findings and Implications

- Antimicrobial Potential: The decanoyl tail and cyclic structure align with known lipopeptide antibiotics, suggesting bactericidal activity against Gram-positive pathogens. However, the Asp(Ph(2-NH2)) residue may reduce hemolytic toxicity compared to daptomycin .

- Stability: The 3R-methylglutamic acid and D-amino acids likely enhance proteolytic resistance, a feature shared with daptomycin but absent in MFR-a .

Q & A

Advanced Question: How can computational tools predict and mitigate side reactions during cyclization?

Methodological Answer: Quantum mechanical calculations (e.g., DFT) and molecular dynamics simulations can model transition states for cyclization, identifying steric clashes or unfavorable conformations. For example:

- Reaction Path Search : Tools like GRRM or AFIR predict competing pathways for lactam vs. lactone formation .

- Solvent Effects : COSMO-RS simulations optimize solvent polarity to stabilize intermediates .

- Machine Learning : Train models on existing cyclic peptide datasets to predict coupling efficiency based on sequence features .

Advanced Question: How can conflicting NMR and CD data on secondary structure be resolved?

Methodological Answer:

- Integrative Modeling : Combine NMR restraints with MD simulations (e.g., AMBER) to generate ensemble structures consistent with both datasets .

- Temperature-Dependent CD : Identify dynamic regions (e.g., flexible Gly residues) that may mask static CD signals .

- Mutational Analysis : Substitute key residues (e.g., D-Orn → L-Orn) to isolate structural contributions .

Basic Question: How should researchers design assays to evaluate this peptide’s membrane interaction?

Methodological Answer:

- Surface Plasmon Resonance (SPR) : Immobilize lipid bilayers mimicking bacterial membranes to measure binding kinetics .

- Fluorescence Anisotropy : Label the peptide with TAMRA and monitor rigidity upon lipid binding .

- Calcein Leakage Assays : Quantify disruption of liposomes (e.g., POPC/POPG mixtures) .

Advanced Question: What computational methods reconcile discrepancies between in vitro and in silico membrane penetration data?

Methodological Answer:

- Coarse-Grained MD : Use MARTINI force fields to simulate peptide insertion into lipid bilayers over microsecond timescales .

- Free Energy Calculations : Umbrella sampling to compute penetration barriers for charged (Asp, Orn) residues .

- Experimental Validation : Compare with neutron reflectometry data for spatial orientation .

Basic Question: What in vitro models are suitable for preliminary pharmacological studies?

Methodological Answer:

Advanced Question: How can transcriptomic data resolve contradictions between antimicrobial efficacy and cytotoxicity?

Methodological Answer:

- RNA-Seq : Compare gene expression profiles in bacterial vs. mammalian cells post-treatment to identify off-target pathways .

- CRISPR Knockout Libraries : Identify host factors (e.g., ion channels) mediating toxicity .

Basic Question: What stability challenges arise from the Ph(2-NH2)-Asp modification?

Methodological Answer:

Advanced Question: How do quantum mechanical calculations inform degradation pathways?

Methodological Answer:

- Reactivity Descriptors : Calculate Fukui indices to predict susceptible sites (e.g., Ph(2-NH2) aromatic ring) .

- Transition State Analysis : Identify intermediates in oxidation or hydrolysis using NEB (Nudged Elastic Band) methods .

Basic Question: How should researchers validate the stereochemical purity of D/L-amino acids?

Methodological Answer:

Advanced Question: What statistical methods address batch-to-batch variability in chiral purity?

Methodological Answer:

- Multivariate Analysis (PCA) : Correlate synthesis parameters (e.g., coupling time, temperature) with chiral purity data .

- Bayesian Optimization : Adjust SPPS conditions iteratively to minimize epimerization .

Basic Question: What regulatory guidelines apply to preclinical testing of modified peptides?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.